1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
Overview
Description
1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an aminomethyl group, a methoxy group, and a tetrahydronaphthalene backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced through reductive amination, where a formyl group is first introduced and then reduced in the presence of an amine and a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing cost-effective reagents and catalysts to minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the methoxy group or to convert the hydroxyl group to a methyl group using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride (NaH) for deprotonation followed by nucleophiles like alkyl halides.
Major Products:
Oxidation: 1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The aminomethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Aminomethyl)-1-cyclohexanol hydrochloride: Similar in structure but lacks the methoxy group and the aromatic ring system.
N-Methyl-1-naphthalenemethylamine hydrochloride: Similar aromatic structure but different functional groups.
Uniqueness: 1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride is unique due to its combination of an aminomethyl group, a methoxy group, and a tetrahydronaphthalene backbone. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(aminomethyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-10-5-4-9-3-2-6-12(14,8-13)11(9)7-10;/h4-5,7,14H,2-3,6,8,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOMSQDXGQQEIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2(CN)O)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427381-06-3 | |
Record name | 1-Naphthalenol, 1-(aminomethyl)-1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427381-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.